Disodium 2-hydroxypentanedioate

Description

Overview of 2-HG Enantiomers: D-2-Hydroxyglutarate and L-2-Hydroxyglutarate

The two enantiomers of 2-HG, D-2-HG and L-2-HG, are produced and metabolized through independent biochemical pathways. nih.gov Under normal physiological conditions, they are present at low levels in the body. numberanalytics.com However, elevated concentrations of these enantiomers are associated with certain metabolic diseases and cancers. nih.gov The accumulation of D-2-HG is a hallmark of specific genetic mutations, particularly in the isocitrate dehydrogenase (IDH) 1 and 2 genes, and is considered an oncometabolite—a metabolite that drives the development of tumors. numberanalytics.comnih.gov L-2-HG can also accumulate under certain conditions, such as hypoxia. researchgate.net

Structural Similarities and Differences to α-Ketoglutarate (α-KG)

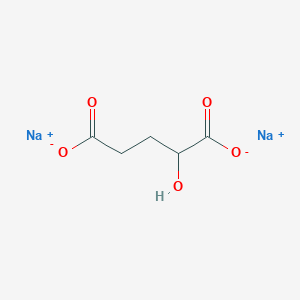

The biological significance of 2-HG is intrinsically linked to its structural resemblance to α-ketoglutarate (α-KG), a critical intermediate in the tricarboxylic acid (TCA) cycle. frontiersin.orgnih.gov The primary structural difference between 2-HG and α-KG is the substitution of a ketone group at the C-2 position in α-KG with a hydroxyl group in 2-HG. frontiersin.orgnih.govnih.gov This seemingly minor alteration has profound functional consequences. Due to this similarity, 2-HG can act as a competitive inhibitor of α-KG-dependent dioxygenases, a large family of enzymes involved in various cellular processes, including epigenetic regulation and DNA repair. nih.govnih.govnih.gov By binding to the active site of these enzymes, 2-HG can block the normal activity of α-KG. nih.govnih.gov

Table 1: Comparison of 2-Hydroxyglutarate and α-Ketoglutarate

| Feature | 2-Hydroxyglutarate (2-HG) | α-Ketoglutarate (α-KG) |

| Functional Group at C-2 | Hydroxyl (-OH) | Ketone (=O) |

| Chirality at C-2 | Chiral | Achiral |

| Role in Metabolism | Oncometabolite, inhibitor of α-KG-dependent enzymes | Key intermediate in the TCA cycle, co-substrate for dioxygenases |

Chirality at the C-2 Position

The presence of a hydroxyl group at the second carbon (C-2) of the pentanedioate (B1230348) backbone makes this carbon a chiral center. frontiersin.orgnih.gov This means that the C-2 atom is bonded to four different groups, resulting in two possible spatial arrangements that are mirror images of each other. pnas.org These non-superimposable mirror images are the D- and L-enantiomers. nih.govpnas.org Although they have identical physical properties like boiling point and solubility, their distinct three-dimensional structures cause them to be recognized and processed differently by enzymes in the body. pnas.org The specific chirality is crucial as enzymes are highly selective, and often only one enantiomer will fit into the enzyme's active site to be acted upon. The chiral differentiation and quantification of D-2-HG and L-2-HG are therefore essential for understanding their distinct roles in health and disease. sigmaaldrich.com

Historical Context of 2-HG Discovery in Metabolism and Disease

Initially, 2-HG was considered a minor, dead-end metabolite with no significant physiological role. nih.gov Its profile began to rise in 1980 with the identification of significantly elevated levels of D-2-HG and L-2-HG in the urine of children with rare inherited metabolic disorders, which came to be known as D-2-hydroxyglutaric aciduria and L-2-hydroxyglutaric aciduria, respectively. nih.gov

A major breakthrough in understanding the broader significance of 2-HG came in 2008 and 2009 with the discovery of frequent mutations in the isocitrate dehydrogenase (IDH) 1 and 2 genes in certain cancers, such as gliomas and acute myeloid leukemia (AML). numberanalytics.comnih.gov Subsequent research revealed that these mutated IDH enzymes gain a new function: the ability to convert α-ketoglutarate into high levels of D-2-HG. nih.govelifesciences.org This discovery firmly established D-2-HG as an oncometabolite and sparked intense research into its mechanisms of action in promoting tumorigenesis, primarily through the competitive inhibition of α-KG-dependent enzymes that leads to widespread epigenetic changes. nih.govnih.gov These findings highlighted that IDH mutations are often an early event in the development of these cancers. frontiersin.orgnih.gov

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;2-hydroxypentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O5.2Na/c6-3(5(9)10)1-2-4(7)8;;/h3,6H,1-2H2,(H,7,8)(H,9,10);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZHFTEDSQFPDPP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)[O-])C(C(=O)[O-])O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Na2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2889-31-8 (Parent) | |

| Record name | Glutaric acid, 2-hydroxy-, disodium salt, L-alpha- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040951211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00961324 | |

| Record name | Disodium 2-hydroxypentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00961324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40951-21-1 | |

| Record name | Glutaric acid, 2-hydroxy-, disodium salt, L-alpha- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040951211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium 2-hydroxypentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00961324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Metabolic Pathways and Enzymatic Regulation of 2 Hydroxyglutarate

Biosynthesis of 2-HG Enantiomers

The production of D-2-HG and L-2-HG follows distinct enzymatic pathways. The accumulation of D-2-HG is most prominently associated with specific mutations in the isocitrate dehydrogenase enzymes, whereas L-2-HG production can be driven by other enzymes under certain cellular conditions.

The primary drivers of pathological D-2-HG accumulation are specific mutations in the genes encoding isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2). nih.gov These mutations are frequently identified in various cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. nih.govnih.govnih.gov Normally, IDH enzymes catalyze the reversible conversion of isocitrate to α-ketoglutarate (α-KG). nih.gov However, specific heterozygous point mutations confer a new, disease-relevant enzymatic function. nih.govresearchgate.net

D-2-Hydroxyglutarate (D-2-HG) Production

Role of Mutant Isocitrate Dehydrogenase (IDH1/2) in D-2-HG Accumulation

Competitive Conversion of α-KG to D-2-HG

The substrate for this neomorphic reaction is α-KG, a key intermediate in the Krebs cycle. researchgate.netresearchgate.net The mutant IDH1/2 enzyme utilizes α-KG, converting it to D-2-HG. researchgate.net This leads to a massive buildup of D-2-HG, which is structurally similar to α-KG. nih.govunclineberger.org Consequently, D-2-HG can act as a competitive antagonist of α-KG, inhibiting the activity of numerous α-KG-dependent dioxygenases that are crucial for various cellular processes, including epigenetic regulation. nih.govnih.gov

Influence of Wild-Type IDH1 on D-2-HG Production in Mutant Cells

In tumors, IDH1 mutations are typically heterozygous, meaning cells possess both a mutant (mut) and a wild-type (WT) IDH1 allele. nih.govnih.gov Research has revealed that the presence of the wild-type enzyme is crucial for the high-level production of D-2-HG. nih.govaacrjournals.org Studies have shown that the loss of the wild-type IDH1 allele in cancer cells leads to a dramatic reduction in D-2-HG levels. aacrjournals.org For instance, glioblastomas that lost the wild-type allele had 14-fold lower intratumoral D-2-HG levels compared to those with heterozygous mutations. nih.govduke.edu Similarly, disrupting the wild-type allele in an IDH1-mutated astrocytoma cell line caused an 87-fold decrease in cellular D-2-HG. nih.govnih.govaacrjournals.org This dependency suggests that the heterodimer formed by the interaction of a wild-type and a mutant IDH1 subunit is the most efficient form for producing D-2-HG in cancer cells. nih.govaacrjournals.org One hypothesis is that the wild-type enzyme is required to supply the α-KG substrate that the mutant enzyme then converts to D-2-HG. nih.gov

Table 1: Impact of Wild-Type IDH1 on D-2-HG Production in Mutant Cells

| Cell/Tumor Type | Genetic State | Observation | Reference |

|---|---|---|---|

| Glioblastoma | Loss of Wild-Type IDH1 Allele | 14-fold lower D-2-HG levels compared to heterozygous tumors. | nih.govduke.edu |

| IDH1-Mutated Astrocytoma (IMA) Cell Line | Disruption of Wild-Type IDH1 Allele | 87-fold decrease in cellular D-2-HG levels. | nih.govnih.govaacrjournals.org |

| Colorectal Cancer Cell Line (HCT116) | Expression of Wild-Type IDH1 | Critical for high-level D-2-HG production in the presence of mutant IDH1. | nih.govduke.edu |

While mutant IDH enzymes are the most significant source of D-2-HG in cancer, other enzymes can also produce this metabolite, typically through so-called "promiscuous" catalytic activities. nih.govnih.gov These are secondary reactions catalyzed at a low rate by an enzyme in addition to its primary metabolic function. nih.gov

Wild-type IDH1 and IDH2 themselves can generate low levels of D-2-HG. exlibrisgroup.comnih.gov In experimental models where D-2-hydroxyglutarate dehydrogenase (D2HGDH), the enzyme responsible for degrading D-2-HG, is depleted, both wild-type IDH1 and IDH2 have been shown to contribute to the production of D-2-HG. exlibrisgroup.comcapes.gov.br

Furthermore, other metabolic enzymes have been identified as potential sources. 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH), an enzyme in the serine biosynthesis pathway, has been shown to promiscuously reduce α-KG to D-2-HG. nih.govnih.govnih.gov This indicates that even in the absence of IDH mutations, cells have alternative, albeit less efficient, pathways for generating D-2-HG. nih.govthe-innovation.org

Table 2: Key Enzymes in D-2-Hydroxyglutarate (D-2-HG) Biosynthesis

| Enzyme | Primary Function | Role in D-2-HG Synthesis | Substrate for D-2-HG Production | Reference |

|---|---|---|---|---|

| Mutant Isocitrate Dehydrogenase 1/2 (IDH1/2) | N/A (Neomorphic activity) | Primary source of high-level D-2-HG in specific cancers. | α-Ketoglutarate (α-KG) | nih.govresearchgate.netresearchgate.net |

| Wild-Type Isocitrate Dehydrogenase 1/2 (IDH1/2) | Converts isocitrate to α-KG. | Contributes to low-level D-2-HG production. Essential for high production in mutant cells. | α-Ketoglutarate (α-KG) | nih.govexlibrisgroup.comnih.gov |

| 3-Phosphoglycerate Dehydrogenase (PHGDH) | Converts 3-phosphoglycerate to 3-phosphohydroxypyruvate. | Promiscuous activity can produce D-2-HG. | α-Ketoglutarate (α-KG) | nih.govnih.govnih.gov |

Alternative and Promiscuous Enzymatic Sources of D-2-HG

Propionate (B1217596) Shunt Pathway in D-2-HG Production

In the nematode Caenorhabditis elegans, D-2-hydroxyglutarate is produced via the propionate shunt pathway, an alternative route for propionate breakdown that is activated when the canonical vitamin B12-dependent pathway is compromised. nih.govumassmed.edu Isotope tracing experiments have demonstrated that the enzyme HPHD-1 produces D-2-HG in a coupled reaction involving the oxidation of 3-hydroxypropionate (B73278) (3HP) to malonic semialdehyde (MSA). nih.govplos.orgbiorxiv.org In this process, HPHD-1 utilizes NAD+/NADH as a hydride shuttle, resulting in the production of one molecule of MSA and one molecule of D-2-HG. plos.org The produced D-2-HG is then typically recycled back to α-ketoglutarate by the enzyme D-2-hydroxyglutarate dehydrogenase (D2HGDH), a process essential for sustaining flux through the propionate shunt. nih.govbiorxiv.org Loss of the D2HGDH ortholog in C. elegans, dhgd-1, leads to the accumulation of D-2-HG. nih.govumassmed.edu

Table 1: Key Enzymes in the Propionate Shunt Pathway for D-2-HG Production in C. elegans

| Enzyme | Gene (in C. elegans) | Function | Reference |

|---|---|---|---|

| HPHD-1 | hphd-1 | Produces D-2-HG coupled to the oxidation of 3-hydroxypropionate (3HP). | nih.govplos.org |

Implications of Hypoxia and Acidic Conditions

Hypoxia, or low oxygen availability, is a significant environmental stimulus that triggers metabolic reprogramming in cells. nih.govresearchgate.net A key consequence of hypoxia is the accumulation of 2-hydroxyglutarate, particularly the L-enantiomer. nih.govnih.govbroadinstitute.org This accumulation is considered a conserved metabolic response to low oxygen and can facilitate physiological adaptation to hypoxic stress. nih.gov While the primary response to hypoxia involves L-2-HG, these conditions create a cellular environment that broadly favors the reduction of α-ketoglutarate. nih.govnih.gov This environment is characterized by an increased NADH/NAD+ ratio, elevated intracellular concentrations of α-KG, and acidification. nih.gov

Acidic conditions, often coupled with hypoxia in physiological and pathological states like tumors, can enhance the promiscuous enzymatic activity of certain dehydrogenases, leading to 2-HG production. nih.govnih.gov Specifically, a low pH promotes a protonated form of α-KG that binds more effectively to the active site of enzymes like lactate (B86563) dehydrogenase A (LDHA), thereby increasing the efficiency of its reduction to L-2-HG. nih.gov This acid-enhanced production of L-2-HG can lead to the stabilization of hypoxia-inducible factor 1-alpha (HIF-1α), a key transcription factor in the hypoxic response, even under normoxic conditions. nih.govresearchgate.net

L-2-Hydroxyglutarate (L-2-HG) Production

Role of Promiscuous Enzyme Activities

Unlike D-2-HG produced by mutant IDH enzymes, L-2-HG is primarily generated through the "promiscuous" or "off-target" activity of several metabolic enzymes. frontiersin.orgnih.gov This means that in addition to their main catalytic functions, these enzymes can act on an alternative substrate, in this case α-ketoglutarate, albeit at a much lower efficiency than their primary substrate. frontiersin.org This promiscuous activity is a key source of L-2-HG under specific physiological or stress conditions, such as hypoxia. nih.goviu.edu

Both the cytosolic (MDH1) and mitochondrial (MDH2) forms of malate (B86768) dehydrogenase have been identified as sources of L-2-HG. frontiersin.orgnih.gov MDH enzymes catalyze the reversible conversion of malate to oxaloacetate as part of the citric acid cycle and malate-aspartate shuttle. However, they can also promiscuously reduce α-ketoglutarate to L-2-HG. nih.govfrontiersin.org The catalytic efficiency of this side reaction is significantly lower than for the primary reaction. frontiersin.org L-2-hydroxyglutarate dehydrogenase (L2HGDH) acts as a "metabolite repair" enzyme, converting L-2-HG back to α-KG to counteract this promiscuous production by MDH. nih.govwikipedia.org Under conditions of mitochondrial dysfunction or increased mitochondrial reducing potential, the production of L-2-HG by mitochondrial MDH2 from α-KG can increase. nih.govbroadinstitute.orgasu.edu

Lactate dehydrogenase A (LDHA) is another key enzyme responsible for the promiscuous production of L-2-HG. nih.govfrontiersin.org LDHA's primary role is to convert pyruvate (B1213749) to lactate during anaerobic glycolysis, regenerating NAD+ in the process. youtube.com However, it can also utilize α-ketoglutarate as a substrate, reducing it to L-2-HG. nih.govnih.gov Genetic studies have shown that LDHA is the main producer of L-2-HG in hypoxic cells. nih.govnih.gov The knockdown of LDHA significantly reduces the accumulation of L-2-HG under hypoxic conditions. nih.govnih.gov The activity of LDHA in producing L-2-HG is notably enhanced by acidic pH. nih.gov

Table 2: Enzymes with Promiscuous Activity in L-2-HG Production

| Enzyme | Primary Reaction | Promiscuous Reaction | Cellular Location | Reference |

|---|---|---|---|---|

| Malate Dehydrogenase 1 (MDH1) | Malate ↔ Oxaloacetate | α-KG → L-2-HG | Cytosol | frontiersin.orgnih.gov |

| Malate Dehydrogenase 2 (MDH2) | Malate ↔ Oxaloacetate | α-KG → L-2-HG | Mitochondria | nih.govfrontiersin.orgnih.gov |

Context of Hypoxia-Induced L-2-HG Elevation

A substantial increase in intracellular L-2-HG levels is a general phenomenon observed in various mammalian cell types in response to hypoxia. nih.govnih.gov The accumulation can range from 5- to 25-fold depending on the cell type. nih.gov This elevation is not mediated by IDH1 or IDH2 but is a direct consequence of the altered metabolic state induced by low oxygen. nih.gov

The mechanisms driving this increase are multifactorial. Hypoxia leads to:

Increased Substrate Availability: A shift away from oxidative phosphorylation can lead to an increase in the intracellular concentration of α-ketoglutarate. nih.govnih.gov

Increased Reducing Power: The switch to anaerobic glycolysis increases the cytosolic ratio of NADH to NAD+, providing the necessary reducing equivalents for the conversion of α-KG to L-2-HG by enzymes like LDHA. nih.gov

Enzyme Upregulation: Hypoxia can induce higher levels of enzymes, including LDHA, further driving the reaction. nih.gov

The resulting accumulation of L-2-HG is not merely a byproduct but an adaptive response that can influence cell physiology. nih.gov For instance, hypoxia-induced L-2-HG can inhibit α-KG-dependent enzymes, leading to changes in histone methylation and contributing to the cellular response to reductive stress. nih.govnih.govasu.edu This positions L-2-HG as a metabolic signaling molecule that couples cellular redox homeostasis with epigenetic regulation and metabolic adaptation to hypoxia. nih.govbroadinstitute.org

Catabolism and Degradation of 2-HG Enantiomers

The breakdown of D-2-HG and L-2-HG is managed by dedicated mitochondrial dehydrogenases, which convert them back to α-ketoglutarate, thereby linking their metabolism directly to the tricarboxylic acid (TCA) cycle.

D-2-Hydroxyglutarate Dehydrogenase (D2HGDH) Activity

D-2-hydroxyglutarate dehydrogenase (D2HGDH) is a mitochondrial enzyme that catalyzes the oxidation of D-2-HG to α-ketoglutarate. uniprot.orgmedlineplus.govwikipedia.org This FAD-dependent enzyme is most active in the liver and kidneys but is also present in the heart and brain. wikipedia.org The primary function of D2HGDH is to prevent the accumulation of D-2-HG, acting as a "metabolite repair" enzyme. the-innovation.org

The reaction catalyzed by D2HGDH is as follows: D-2-hydroxyglutarate + FAD → α-ketoglutarate + FADH₂ uniprot.org

Mutations in the D2HGDH gene can lead to a rare and severe neurometabolic disorder known as D-2-hydroxyglutaric aciduria (D2HGA). uniprot.orgmedlineplus.gov This condition is characterized by a buildup of D-2-HG in cells, which can be toxic, particularly to brain cells, leading to developmental delay, epilepsy, and hypotonia. medlineplus.gov Research has identified numerous mutations in the D2HGDH gene that result in a nonfunctional or impaired enzyme. medlineplus.gov

Interestingly, D2HGDH can also oxidize other D-2-hydroxy acids, such as D-malate and D-lactate, although it exhibits the highest activity towards D-2-HG. uniprot.orguniprot.org

Table 1: Characteristics of D-2-Hydroxyglutarate Dehydrogenase (D2HGDH)

| Feature | Description | References |

|---|---|---|

| Gene | D2HGDH | uniprot.orgwikipedia.org |

| Location | Mitochondria | medlineplus.govwikipedia.org |

| Function | Catalyzes the oxidation of D-2-hydroxyglutarate to α-ketoglutarate. | uniprot.orgmedlineplus.gov |

| Cofactor | FAD (Flavin adenine (B156593) dinucleotide) | wikipedia.org |

| Associated Disease | D-2-hydroxyglutaric aciduria (D2HGA) | uniprot.orgmedlineplus.gov |

| Substrate Specificity | High activity for D-2-HG; also oxidizes D-malate and D-lactate. | uniprot.orguniprot.org |

L-2-Hydroxyglutarate Dehydrogenase (L2HGDH) Activity

Similar to its D-enantiomer counterpart, L-2-hydroxyglutarate is catabolized by a specific mitochondrial enzyme, L-2-hydroxyglutarate dehydrogenase (L2HGDH). ontosight.aimedlineplus.govmedlineplus.gov This enzyme catalyzes the oxidation of L-2-HG to α-ketoglutarate, a crucial reaction for preventing the toxic accumulation of L-2-HG. ontosight.ainih.gov

The reaction catalyzed by L2HGDH is: L-2-hydroxyglutarate + NAD⁺ → α-ketoglutarate + NADH + H⁺ ontosight.ai

Defects in the L2HGDH gene are the cause of L-2-hydroxyglutaric aciduria (L2HGA), another rare inherited metabolic disorder. ontosight.aimedlineplus.govmedlineplus.gov The resulting deficiency in L2HGDH activity leads to elevated levels of L-2-HG, which is particularly damaging to the brain and can cause progressive neurological symptoms. medlineplus.govmedlineplus.gov Over 70 mutations in the L2HGDH gene have been identified in patients with L-2-HGA. medlineplus.govmedlineplus.gov

Structural and biochemical studies of L2HGDH from Drosophila melanogaster have provided insights into its catalytic mechanism and high substrate specificity. nih.govnih.gov The enzyme consists of an FAD-binding domain and a substrate-binding domain, with the active site located at their interface. nih.govnih.gov

Table 2: Characteristics of L-2-Hydroxyglutarate Dehydrogenase (L2HGDH)

| Feature | Description | References |

|---|---|---|

| Gene | L2HGDH | medlineplus.govmedlineplus.gov |

| Location | Mitochondria | medlineplus.govmedlineplus.gov |

| Function | Catalyzes the oxidation of L-2-hydroxyglutarate to α-ketoglutarate. | ontosight.aimedlineplus.govmedlineplus.gov |

| Cofactor | NAD⁺ (Nicotinamide adenine dinucleotide) | ontosight.ai |

| Associated Disease | L-2-hydroxyglutaric aciduria (L2HGA) | ontosight.aimedlineplus.govmedlineplus.gov |

| Structure | Comprises an FAD-binding domain and a substrate-binding domain. | nih.govnih.gov |

Role of Hydroxyacid-oxoacid Transhydrogenase (HOT) in D-2-HG Metabolism

Hydroxyacid-oxoacid transhydrogenase (HOT), also known as ADHFE1, is another mitochondrial enzyme that plays a role in D-2-HG metabolism. nih.govhmdb.ca HOT catalyzes the cofactor-independent, reversible oxidation of gamma-hydroxybutyrate (GHB) to succinic semialdehyde. nih.govhmdb.ca This reaction is coupled with the reduction of α-ketoglutarate to D-2-hydroxyglutarate. nih.govresearchgate.net

The reversible reaction catalyzed by HOT is: gamma-hydroxybutyrate + α-ketoglutarate ⇌ succinic semialdehyde + D-2-hydroxyglutarate nih.govhmdb.ca

This enzyme provides a direct link between the metabolism of GHB and D-2-HG. the-innovation.org In conditions such as succinic semialdehyde dehydrogenase (SSADH) deficiency, the resulting accumulation of GHB can drive the HOT-catalyzed reaction towards the production of D-2-HG. the-innovation.org This has been observed in patients with SSADH deficiency who also present with D-2-hydroxyglutaric aciduria. the-innovation.org While HOT can also act on other substrates, its primary activity involves GHB and α-ketoglutarate. hmdb.ca

Interplay with Central Metabolic Pathways, e.g., Tricarboxylic Acid (TCA) Cycle

The metabolism of 2-hydroxyglutarate is intricately linked with the tricarboxylic acid (TCA) cycle, a central hub of cellular metabolism. nih.govfrontiersin.org The key connection point is α-ketoglutarate, a critical intermediate of the TCA cycle. nih.govfrontiersin.org

Both D2HGDH and L2HGDH catalyze the conversion of their respective 2-HG enantiomers back into α-ketoglutarate, directly feeding into the TCA cycle. uniprot.orgmedlineplus.govontosight.aimedlineplus.gov This conversion is essential for cellular energy production and the biosynthesis of other molecules. medlineplus.govmedlineplus.gov

Conversely, under certain conditions, such as hypoxia or in the presence of specific enzyme mutations, α-ketoglutarate can be converted to 2-HG. nih.govnih.gov This redirection of a key TCA cycle intermediate can have significant metabolic consequences. For instance, the accumulation of 2-HG can competitively inhibit α-ketoglutarate-dependent dioxygenases, a large family of enzymes involved in various processes, including epigenetic regulation and collagen synthesis. nih.govnih.gov

Furthermore, D-2-HG has been shown to competitively inhibit succinate (B1194679) dehydrogenase (SDH), another key enzyme in the TCA cycle and the electron transport chain. nih.gov This inhibition can lead to an accumulation of succinate and impair mitochondrial respiration. nih.gov The interplay between 2-HG and the TCA cycle highlights the broader impact of this metabolite on cellular function beyond its immediate metabolic pathway.

Role of 2 Hydroxyglutarate in Oncogenesis and Tumor Biology

2-HG as an Oncometabolite

2-Hydroxyglutarate (2-HG) is recognized as an oncometabolite, a small molecule metabolite whose accumulation can drive the development and progression of cancer. nih.govlife-science-alliance.orgnih.gov Its role in tumorigenesis is primarily linked to specific gain-of-function mutations in the isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) genes. nih.govbiocompare.comunclineberger.org These mutations are frequently observed in various malignancies, including gliomas, acute myeloid leukemia (AML), and cholangiocarcinoma. nih.govbiocompare.comnih.govascopubs.org

Normally, IDH enzymes catalyze the conversion of isocitrate to α-ketoglutarate (α-KG). biocompare.comnih.gov However, the mutated IDH enzymes acquire a new capability: they convert α-KG into 2-HG. nih.govbiocompare.comunclineberger.org This leads to two critical consequences within the cell: a decrease in the concentration of α-KG and a significant accumulation of 2-HG, which can reach millimolar levels in tumor cells, far exceeding its normal physiological concentration. nih.govnih.govresearchgate.net It is this high concentration of 2-HG that interferes with normal cellular processes, contributing to malignant transformation and earning it the "oncometabolite" designation. life-science-alliance.orgnih.gov

Epigenetic Dysregulation Induced by 2-HG

The primary mechanism through which 2-HG promotes oncogenesis is by inducing widespread epigenetic dysregulation. life-science-alliance.orgnih.gov Epigenetic modifications are changes to DNA and its associated proteins that alter gene expression without changing the DNA sequence itself. By disrupting the normal epigenetic landscape, 2-HG can lead to changes in gene expression that favor cancer growth, inhibit cell differentiation, and impair DNA repair. life-science-alliance.orgnih.gov This disruption is a direct result of 2-HG's ability to inhibit a specific class of enzymes that are crucial for maintaining the epigenetic state of a cell. nih.govlife-science-alliance.org

The central molecular event in 2-HG-driven oncogenesis is the competitive inhibition of α-ketoglutarate-dependent dioxygenases (α-KGDDs). nih.govnih.govnih.gov Due to its structural similarity to α-KG, which is the essential substrate for all α-KGDDs, 2-HG can bind to the active site of these enzymes. nih.govnih.gov This binding action blocks the normal substrate, α-KG, from accessing the enzyme, thereby inhibiting its catalytic activity. nih.govnih.gov The α-KGDD superfamily includes over 60 human enzymes that regulate a wide array of cellular processes, most notably DNA and histone demethylation. life-science-alliance.orgacs.org By inhibiting these key epigenetic regulators, 2-HG sets off a cascade of events that remodels the cell's epigenome. life-science-alliance.orgnih.gov

A critical group of α-KGDDs inhibited by 2-HG is the Ten-Eleven Translocation (TET) family of DNA hydroxylases (TET1, TET2, and TET3). life-science-alliance.orgnih.govnih.gov These enzymes are fundamental to the process of active DNA demethylation. nih.gov They initiate this process by catalyzing the oxidation of 5-methylcytosine (B146107) (5mC), a primary epigenetic mark associated with gene silencing, into 5-hydroxymethylcytosine (B124674) (5hmC). nih.govnih.gov This conversion is the first step in a pathway that can ultimately restore an unmethylated cytosine, thereby enabling gene expression. nih.govyoutube.com The accumulation of 2-HG in cancer cells with IDH mutations leads to significant inhibition of TET enzyme activity. nih.govilo.org

Table 1: Key Enzymes Inhibited by 2-Hydroxyglutarate (2-HG)

The inhibition of TET enzymes by 2-HG has a direct and measurable impact on the levels of 5mC and 5hmC in the genome. ilo.org With TET activity impaired, the conversion of 5mC to 5hmC is significantly reduced. nih.govnih.gov This leads to a global decrease in the levels of 5hmC, a hallmark feature of IDH-mutant tumors. ilo.orgnih.gov Consequently, 5mC is not efficiently removed, leading to its accumulation at specific genomic locations. nih.gov Studies have demonstrated that treating cells with 2-HG results in a marked reduction in global 5hmC levels, confirming the inhibitory effect on TET dioxygenase activity. nih.gov

A direct consequence of reduced TET activity and decreased 5hmC levels is a state of global DNA hypermethylation. nih.govbiorxiv.org This hypermethylation is not random; it often occurs at specific regulatory regions of the genome, such as enhancers and the promoters of genes that control cell differentiation and tumor suppression. life-science-alliance.orgnih.govbiorxiv.orgbiorxiv.org For instance, in IDH-mutant gliomas, DNA hypermethylation is observed at lineage-specific enhancers that control the activation of microglia, a type of immune cell in the brain. biorxiv.orgbiorxiv.org This epigenetic alteration can silence tumor suppressor genes and block cellular differentiation pathways, thereby contributing to the malignant phenotype. life-science-alliance.orgnih.gov

In addition to TET enzymes, 2-HG also inhibits another major class of α-KGDDs: the Jumonji C (JmjC) domain-containing lysine-specific histone demethylases (JmjC-KDMs). life-science-alliance.orgnih.govnih.govelifesciences.org These enzymes are responsible for removing methyl groups from lysine (B10760008) residues on histone proteins, which are crucial for packaging DNA into chromatin. life-science-alliance.org Histone methylation is a key epigenetic mark that can either activate or repress gene transcription, depending on the specific lysine residue that is methylated and the number of methyl groups attached. life-science-alliance.org JmjC-KDMs act as "erasers" of these marks, playing a vital role in maintaining the dynamic nature of chromatin and regulating gene expression. life-science-alliance.org

The inhibition of JmjC-KDMs by 2-HG leads to the accumulation of histone methylation marks that are normally removed by these enzymes. nih.govnih.gov This results in a state of histone hypermethylation, which alters chromatin structure and leads to aberrant gene expression. life-science-alliance.orgnih.gov For example, the inhibition of specific H3K36 histone demethylases by 2-HG has been shown to enhance gene silencing. elifesciences.orgnih.gov This widespread disruption of histone methylation patterns is a key mechanism by which 2-HG drives transformation in IDH-mutant cancers. nih.gov

Table 2: Epigenetic Consequences of 2-HG Accumulation

Inhibition of α-Ketoglutarate-Dependent Dioxygenases (α-KGDDs)

Jumonji C (JmjC) Domain-Containing Lysine-Specific Histone Demethylases (JmjC-KDMs)

Impact on Histone Methylation

The oncometabolite 2-hydroxyglutarate (2-HG), derived from Disodium 2-hydroxypentanedioate, is a structural analogue of α-ketoglutarate (α-KG) and functions as a competitive inhibitor of α-KG-dependent dioxygenases, which include the Jumonji-C (JmjC) family of histone demethylases. numberanalytics.comfrontiersin.orgnih.gov This inhibition leads to widespread changes in histone methylation patterns, affecting both activating and repressive marks. nih.gov

Specifically, the accumulation of 2-HG has been shown to increase the methylation of several key histone residues:

H3K4 (Histone H3 Lysine 4): Elevated 2-HG levels can lead to increased methylation of H3K4, a mark generally associated with active transcription. nih.govnih.gov

H3K9 (Histone H3 Lysine 9): 2-HG induces hypermethylation of H3K9, a repressive mark. frontiersin.orgnih.gov This has been linked to a block in cellular differentiation by impairing chromatin accessibility at specific gene loci. frontiersin.orgpnas.org Inhibition of KDM4 demethylases, which target H3K9, is a key part of this mechanism. life-science-alliance.org

H3K27 (Histone H3 Lysine 27): An increase in the repressive H3K27me3 mark is observed with elevated L-2HG levels. frontiersin.orgnih.gov This modification is associated with facultative heterochromatin and tissue-specific gene silencing. youtube.com

H3K36 (Histone H3 Lysine 36): 2-HG inhibits H3K36 demethylases, leading to increased methylation. nih.govnih.govelifesciences.org Studies in Saccharomyces cerevisiae have pinpointed the inhibition of specific H3K36me2,3 demethylases (Gis1 and Rph1) as a cause for enhanced gene silencing. elifesciences.orgelifesciences.org

Table 1: Impact of 2-Hydroxyglutarate on Histone Methylation

| Histone Mark | Typical Function | Effect of 2-HG | Associated Findings | Citations |

|---|---|---|---|---|

| H3K4 | Transcriptional Activation | Increased Methylation | Altered at specific loci. | nih.gov, nih.gov |

| H3K9 | Transcriptional Repression | Increased Methylation | Impairs chromatin accessibility and blocks differentiation. | frontiersin.org, nih.gov, pnas.org |

| H3K27 | Transcriptional Repression | Increased Methylation | Associated with L-2HG accumulation. | frontiersin.org, nih.gov |

| H3K36 | Transcriptional Elongation | Increased Methylation | Inhibition of specific demethylases (Gis1, Rph1) enhances gene silencing. | elifesciences.org, nih.gov, nih.gov, elifesciences.org |

Chromatin Structure Alterations

The impact of 2-hydroxyglutarate extends beyond specific histone marks to induce broader changes in chromatin structure and accessibility. Research demonstrates that 2-HG destabilizes the chromatin regulatory landscape, disarranges stable nucleosome positioning, and promotes a state of high plasticity. nih.govuthscsa.edu This leads to increased cell-to-cell variability and cellular heterogeneity within tumors. nih.gov

In the context of IDH-mutant gliomas, 2-HG-induced DNA hypermethylation has been shown to disrupt the binding of the cohesin protein complex. nih.gov This leads to a loss of insulation between topologically associating domains (TADs), which are fundamental units of 3D chromatin organization. The breakdown of these boundaries can result in aberrant enhancer-promoter interactions and the subsequent activation of oncogenes. nih.gov Furthermore, L-2HG has been found to directly influence the condensation of centromeres and pericentromeric heterochromatin, highlighting a direct role in maintaining chromosome structure and function. biorxiv.org

Fat Mass and Obesity-Associated Protein (FTO) Demethylase

2-hydroxyglutarate also targets RNA demethylases, notably the Fat Mass and Obesity-Associated Protein (FTO). elifesciences.orgontosight.ai FTO is an Fe(II)- and 2-oxoglutarate-dependent dioxygenase that removes N6-methyladenosine (m6A) from RNA, a critical post-transcriptional modification. epa.govnih.gov

Studies have shown that D-2-HG, the enantiomer produced by mutant IDH1/2 enzymes, directly inhibits FTO activity. nih.govnih.gov This inhibition leads to m6A hypermethylation of various mRNA transcripts. nih.gov The D-2-HG enantiomer shows a selective binding affinity for FTO over other m6A demethylases like ALKBH5. nih.gov The inhibition of FTO by 2-HG has been demonstrated to reduce the proliferation and viability of glioma and leukemia cells, suggesting a complex role where the oncometabolite can also trigger anti-proliferative effects through this specific mechanism. nih.govnih.gov

Consequences for Gene Expression and Regulation

The epigenetic and epitranscriptomic alterations induced by 2-hydroxyglutarate culminate in significant, genome-wide changes to gene expression and regulation. life-science-alliance.orgelifesciences.org By inhibiting histone and DNA demethylases, 2-HG causes widespread chromatin structure changes that have direct tumorigenic consequences. nih.govlife-science-alliance.org These changes in gene expression are often dependent on the genetic background of the cell. nih.gov For instance, in breast cancer models, 2-HG induces a shift from a luminal to a more basal-like gene expression profile. nih.govuthscsa.edu

Aberrant Expression of Oncogenes and Tumor Suppressor Genes

A primary consequence of the 2-HG-induced epigenetic reprogramming is the altered expression of genes critical to cancer development. ontosight.aiontosight.ai The hypermethylated state created by 2-HG can lead to the silencing of tumor suppressor genes. numberanalytics.comnumberanalytics.com Conversely, changes in chromatin structure, such as the loss of insulator function seen in IDH-mutant gliomas, can lead to the inappropriate activation of oncogenes. nih.gov In acute myeloid leukemia (AML), FTO inhibition by 2-HG leads to increased m6A levels on the mRNA of oncogenes like MYC and CEBPA, which reduces their stability and expression, thereby suppressing oncogenic pathways. nih.govjensenlab.org

Suppression of Differentiation Pathways

A hallmark of 2-HG-driven oncogenesis is a profound block in cellular differentiation. ontosight.ainumberanalytics.com The accumulation of 2-HG has been shown to impair the differentiation of multiple cell lineages.

Mesenchymal Differentiation: In a MyoD-driven model, 2-HG blocks the differentiation of mesenchymal cells into myotubes by inducing H3K9 hypermethylation and impairing chromatin accessibility at myogenic regions. frontiersin.orgpnas.org It also blocks the osteogenic differentiation of mesenchymal stem cells (MSCs) while variably promoting chondrogenic or adipogenic differentiation. nih.govoncotarget.com

Hematopoietic Differentiation: In hematopoietic cells, IDH mutations and the resultant 2-HG accumulation disrupt TET2 function and impair differentiation, contributing to leukemogenesis. nih.gov

Neural Differentiation: The oncometabolite has been shown to repress the differentiation of neurogenic precursor cells. oncotarget.com

T Cell Differentiation: 2-HG is also implicated in the fate decisions of immune cells, influencing T cell differentiation pathways. nih.govnih.gov

This block in differentiation traps progenitor cells in a proliferative, undifferentiated state, a critical step in the development of various cancers. nih.gov

Table 2: Effects of 2-Hydroxyglutarate on Cellular Differentiation

| Cell Lineage | Effect of 2-HG | Underlying Mechanism | Citations |

|---|---|---|---|

| Mesenchymal (Myogenic) | Blocked differentiation into myotubes | H3K9 hypermethylation, impaired chromatin accessibility. | frontiersin.org, pnas.org |

| Mesenchymal (Osteogenic) | Blocked differentiation | DNA hypermethylation, local block in skeletogenesis. | nih.gov, oncotarget.com |

| Hematopoietic | Impaired differentiation | Disruption of TET2 function. | nih.gov |

| Neural | Repressed differentiation | Epigenetic changes. | oncotarget.com |

| T-Cells | Altered differentiation | Altered gene expression. | nih.gov, nih.gov |

Influence on Cellular Signaling Pathways

Beyond its profound epigenetic impact, 2-hydroxyglutarate also modulates key cellular signaling pathways to promote cancer cell growth and proliferation. ontosight.ainumberanalytics.com Research has identified several pathways affected by 2-HG:

Akt/mTOR Pathway: 2-HG can modulate the Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival. ontosight.ai One study demonstrated that 2-HG inhibits ATP synthase, which in turn leads to the inhibition of mTOR signaling. nih.gov

Hypoxia-Inducible Factor (HIF) Signaling: The relationship between 2-HG and HIF signaling is complex and appears to be context-dependent. frontiersin.org As an inhibitor of α-KG-dependent prolyl hydroxylases (PHDs) that target HIF-α for degradation, 2-HG would be expected to stabilize HIF. However, in some cancer types like gliomas and hematopoietic cells, D-2HG appears to promote HIF degradation, suggesting HIF may act as a tumor suppressor in these contexts. frontiersin.orgnih.gov

Sonic Hedgehog (Shh) Signaling: In studies of mesenchymal stem cell differentiation, the Shh signaling pathway was identified as being significantly enriched, indicating its potential modulation by 2-HG during processes like chondrogenesis. nih.gov

By interfering with these fundamental signaling networks, 2-HG further contributes to the malignant phenotype of cancer cells.

Hypoxia Signaling and HIF-1α Stabilization

Hypoxia-inducible factor 1-alpha (HIF-1α) is a key transcription factor that allows cells to adapt to low oxygen conditions (hypoxia), a common feature of solid tumors. researchgate.net Under normal oxygen levels, HIF-1α is rapidly degraded. However, in hypoxic conditions, it becomes stabilized and promotes the expression of genes involved in processes like angiogenesis and glycolysis, which support tumor growth. researchgate.net

The oncometabolite 2-HG has a complex and somewhat controversial role in regulating HIF-1α. Structurally similar to α-KG, 2-HG can competitively inhibit α-KG-dependent dioxygenases, including the prolyl hydroxylases (PHDs) that mark HIF-1α for degradation. nih.govjci.orgencyclopedia.pub This inhibition would be expected to stabilize HIF-1α. However, some studies have shown that the accumulation of D-2-HG can, paradoxically, lead to the destabilization of HIF-1α. nih.govtandfonline.com This destabilization is thought to occur by promoting the activity of the very enzymes that degrade it. nih.gov The net effect of 2-HG on HIF-1α stability likely depends on the specific cellular context and the concentrations of other metabolites. nih.govnih.gov

mTOR Signaling Pathway Activation

The mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and metabolism. researchgate.net Dysregulation of this pathway is a common event in cancer. Recent research has uncovered a link between 2-HG and the activation of mTOR signaling. nih.govresearchgate.net

One mechanism by which 2-HG activates mTOR is through the inhibition of the α-KG-dependent enzyme KDM4A, a lysine demethylase. researchgate.net KDM4A normally associates with and leads to the degradation of DEPTOR, a negative regulator of the mTORC1 and mTORC2 complexes. researchgate.net By inhibiting KDM4A, 2-HG promotes the stabilization of DEPTOR, which in turn leads to the activation of mTOR signaling. nih.govresearchgate.net This provides a direct link between the metabolic alterations caused by IDH mutations and the activation of a key cancer-promoting pathway. researchgate.net Interestingly, some studies suggest that while 2-HG can activate mTOR, it can also inhibit ATP synthase, which would have a growth-suppressive effect, highlighting the dual roles this oncometabolite can play. nih.govescholarship.org

Redox Homeostasis and Metabolic Reprogramming

Cancer cells undergo significant metabolic reprogramming to support their rapid growth and proliferation. The production of 2-HG is a prime example of this, and it has profound effects on the cell's redox balance. The conversion of α-KG to 2-HG by mutant IDH enzymes consumes NADPH, a critical reducing equivalent. nih.gov This depletion of NADPH can lead to an increase in reactive oxygen species (ROS) and a more oxidized cellular environment. numberanalytics.comnih.gov

This altered redox state can have dual effects. On one hand, elevated ROS can contribute to DNA damage and genomic instability, promoting cancer progression. nih.gov On the other hand, excessive oxidative stress can also be detrimental to cancer cells. nih.gov To counteract this, cancer cells with IDH mutations often upregulate pathways for glutathione (B108866) synthesis to maintain their redox balance. nih.gov The accumulation of 2-HG also affects other metabolic pathways by inhibiting α-KG-dependent enzymes involved in the citric acid cycle. numberanalytics.com

DNA Repair Mechanisms

The integrity of the genome is maintained by a complex network of DNA repair mechanisms. The oncometabolite 2-HG has been shown to interfere with these processes, contributing to the genomic instability seen in IDH-mutant cancers. nih.govescholarship.org 2-HG competitively inhibits α-KG-dependent dioxygenases, including the AlkB homolog (ALKBH) family of DNA repair enzymes. nih.govescholarship.org These enzymes are responsible for repairing alkylated DNA damage. nih.gov

By inhibiting ALKBH enzymes, 2-HG impairs the cell's ability to repair this type of DNA damage, leading to an accumulation of mutations. nih.govescholarship.org This can contribute to tumorigenesis. nih.gov Furthermore, recent studies have shown that D-2-HG can impact chromatin structure at sites of DNA damage by affecting the binding of the CCCTC-binding factor (CTCF), which in turn impairs the recruitment of key DNA repair proteins like BRCA2 and RAD51, thereby hindering homologous recombination repair. nih.gov This sensitization to DNA damage may also make these tumors more susceptible to certain chemotherapies. escholarship.orgfrontiersin.org

Collagen Maturation and Extracellular Matrix (ECM) Structure

The extracellular matrix (ECM) provides structural support to tissues and plays a crucial role in cell signaling, migration, and invasion. Collagen is a major component of the ECM, and its proper maturation is essential for tissue integrity. The synthesis and maturation of collagen involve several α-KG-dependent dioxygenases, including prolyl and lysyl hydroxylases. nih.gov

The accumulation of D-2-HG produced by mutant IDH1 has been shown to perturb collagen maturation. nih.gov By inhibiting these hydroxylases, D-2-HG disrupts the stability of the collagen triple helix and the basement membrane. nih.gov This can promote tumor growth and invasion by creating a more permissive environment for cancer cells to spread. nih.gov

Tumor Microenvironment Modulation by 2-HG

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, immune cells, stromal cells, and the ECM. 2-HG actively shapes this environment, particularly by influencing the function of immune cells. bris.ac.ukashpublications.org

Effects on Immune Cell Metabolism and Function

The oncometabolite 2-HG can be released by cancer cells and taken up by immune cells within the TME, where it exerts profound effects on their metabolism and function. tandfonline.comnih.gov This leads to an immunosuppressive environment that allows the tumor to evade immune surveillance. nih.govnih.gov

Studies have shown that D-2-HG can impair the activation and proliferation of T cells, key players in the anti-tumor immune response. tandfonline.comnih.gov It achieves this by interfering with T-cell receptor (TCR) signaling and metabolic pathways. nih.gov For instance, D-2-HG has been shown to destabilize HIF-1α in T cells, skewing their metabolism towards oxidative phosphorylation and away from the glycolysis needed for robust activation. nih.govtandfonline.comnih.gov This can lead to a decrease in the pro-inflammatory T helper 17 (Th17) cells and an increase in immunosuppressive regulatory T cells (Tregs). nih.govtandfonline.com Furthermore, 2-HG can suppress the secretion of chemokines, such as CXCL10, from glioma cells, which are necessary to attract cytotoxic T lymphocytes to the tumor site. frontiersin.org

The impact of 2-HG extends to innate immune cells as well. While L-2-HG has been termed an "immunometabolite" that accumulates in activated T cells, recent research suggests that D-2-HG is upregulated in inflammatory macrophages and may have an anti-inflammatory role. nwo.nl The intricate interplay between 2-HG and various immune cell subsets within the TME is an active area of investigation. nih.gov

Impact on Tumor Immunity and Immunological Memory

However, the discovery of L-2-HG's role in T-cells introduces a layer of complexity. L-2-HG, produced by T-cells themselves, appears to be a key factor in establishing robust and lasting anti-tumor immunity. nih.govaacrjournals.org By promoting the survival and persistence of memory CD8+ T-cells, L-2-HG contributes to immunological memory—the ability of the immune system to mount a faster and stronger response upon re-encountering a pathogen or cancer cell. nih.govyoutube.com This suggests a delicate balance between the immunosuppressive effects of tumor-derived D-2-HG and the immune-enhancing properties of T-cell-derived L-2-HG. nih.gov

Therapeutic strategies that inhibit the production of D-2-HG in tumors have shown the potential to reverse this immunosuppression. amegroups.org Studies in mouse models of glioma have demonstrated that inhibiting mutant IDH not only reduces tumor growth but also enhances the infiltration of CD8+ T-cells and improves the efficacy of immunotherapies like cancer vaccines and checkpoint inhibitors, leading to the generation of immunological memory. amegroups.orgnih.gov

Specific Cancer Types Associated with 2-HG Accumulation

Mutations in IDH1 and IDH2, and the subsequent accumulation of 2-HG, are not found in all cancers. They are particularly characteristic of specific types of brain and blood cancers. nih.gov

Glioma

IDH mutations are a defining molecular feature of a large percentage of lower-grade gliomas (WHO grades II and III) and secondary glioblastomas. nih.govamegroups.org Approximately 70-80% of these tumors harbor an IDH1 or IDH2 mutation. nih.govamegroups.org The presence of these mutations and the resulting high levels of 2-HG are so significant that they are used in the diagnosis and classification of these brain tumors. nih.govnih.gov

The accumulation of 2-HG in glioma cells drives tumorigenesis by altering the epigenome, leading to a state of widespread DNA hypermethylation. nih.gov Beyond its cell-intrinsic roles, the D-2-HG secreted by glioma cells shapes the tumor microenvironment, suppressing local immune cells and promoting tumor vascularization. nih.govamegroups.org Despite its role in driving cancer growth, the presence of an IDH mutation is paradoxically associated with a better prognosis and improved survival in glioma patients compared to those with IDH-wildtype tumors of the same grade. amegroups.orgnih.gov This may be partly due to the creation of a tumor-specific neoantigen in the form of the mutated IDH protein, which can be a target for the immune system. frontiersin.org

Recent therapeutic developments have targeted this pathway. Vorasidenib (B611703), a dual inhibitor of mutant IDH1 and IDH2 enzymes, has been shown to significantly prolong progression-free survival in patients with IDH-mutant grade 2 glioma. europa.eumedscape.com By blocking the production of 2-HG, the drug leads to the differentiation of malignant cells and a reduction in their proliferation. europa.eu

Acute Myeloid Leukemia (AML)

Mutations in IDH1 and IDH2 are also frequently found in acute myeloid leukemia (AML), occurring in approximately 20-30% of cases. nih.gov Similar to glioma, these mutations lead to the production and accumulation of high levels of D-2-HG in the bone marrow and blood serum of patients. nih.govashpublications.org

In AML, 2-HG functions as an oncometabolite by blocking the normal differentiation of hematopoietic (blood-forming) cells, trapping them in an immature, proliferative state characteristic of leukemia. nih.govtandfonline.com This is a key step in AML pathogenesis. The elevated levels of 2-HG can be measured in the serum and urine of patients and serve as a reliable biomarker for the presence of IDH mutations. ashpublications.orgashpublications.orgpnas.org Monitoring 2-HG levels can also be used to assess disease burden and response to therapy; a decrease in 2-HG levels correlates with a positive response to treatment. ashpublications.orgresearchgate.net

The table below shows the frequency of IDH mutations and the associated 2-HG levels in AML.

| Parameter | Finding | Reference(s) |

| Frequency of IDH1/2 Mutations in AML | ~20-30% | nih.gov |

| Serum 2-HG in IDH-mutant AML | Significantly elevated (median >3000 ng/mL) | ashpublications.org |

| Serum 2-HG in IDH-wildtype AML | Normal low levels (median ~60 ng/mL) | ashpublications.org |

| Prognostic Value of High 2-HG | Can be a negative prognostic factor | pnas.org |

| Utility as a Biomarker | Diagnosis, monitoring disease activity, therapeutic response | ashpublications.orgashpublications.orgresearchgate.net |

Chondrosarcoma

Chondrosarcomas are malignant bone tumors characterized by the production of a cartilaginous matrix. tandfonline.com A significant portion, approximately 50%, of conventional and dedifferentiated chondrosarcomas harbor heterozygous, gain-of-function mutations in the isocitrate dehydrogenase 1 (IDH1) or IDH2 genes. nih.govmdpi.commdpi.com These mutations almost invariably occur at specific hotspot codons, R132 in IDH1 and R172 or R140 in IDH2. nih.govmdpi.com

The primary consequence of these mutations is the neomorphic enzymatic activity that converts α-ketoglutarate to D-2-hydroxyglutarate (D-2-HG). miami.edunih.govnih.gov This leads to a massive accumulation of the D-2-HG oncometabolite within the tumor cells. nih.govepa.gov The accumulation of D-2-HG is not merely a biomarker but an active driver of oncogenesis in chondrosarcoma. miami.eduepa.gov By competitively inhibiting α-KG-dependent enzymes, particularly the TET family of DNA hydroxylases and Jumonji C (JmjC) domain-containing histone demethylases, D-2-HG induces a state of widespread DNA and histone hypermethylation. tandfonline.commiami.edu This epigenetic disruption alters gene expression, blocks cellular differentiation, and is believed to initiate tumorigenesis. mdpi.commiami.edu For instance, the expression of mutant IDH2 has been shown to cause DNA hypermethylation and impair the differentiation of mesenchymal progenitor cells, leading to the formation of undifferentiated sarcomas. mdpi.com

Table 1: Research Findings on 2-Hydroxyglutarate in Chondrosarcoma

| Finding | Description | References |

|---|---|---|

| IDH Mutation Prevalence | Approximately 50% of conventional and dedifferentiated chondrosarcomas have IDH1 or IDH2 mutations. | nih.govmdpi.commdpi.com |

| Oncometabolite Production | Mutant IDH enzymes convert α-ketoglutarate to D-2-hydroxyglutarate (D-2-HG), leading to its accumulation. | tandfonline.commiami.eduepa.gov |

| Oncogenic Mechanism | D-2-HG competitively inhibits α-KG-dependent dioxygenases (e.g., TET enzymes, histone demethylases), causing DNA and histone hypermethylation. | tandfonline.commiami.edu |

| Effect on Differentiation | The resulting epigenetic dysregulation blocks normal cellular differentiation, contributing to tumor formation. | mdpi.commiami.edu |

| Clinical Correlation | Elevated intratumoral and serum 2-HG levels in IDH-mutant cases are associated with poorer survival outcomes. | bohrium.com |

Intrahepatic Cholangiocarcinoma (ICC)

Intrahepatic cholangiocarcinoma (ICC) is the second most common primary liver malignancy. nih.gov Genetic sequencing has revealed that approximately 10-25% of ICC cases feature somatic mutations in IDH1 or IDH2 genes. mdpi.comnih.govasco.org Similar to chondrosarcoma, these are gain-of-function mutations that endow the enzymes with the novel ability to produce the oncometabolite R(-)-2-hydroxyglutarate (D-2-HG) from α-ketoglutarate. mdpi.comnih.gov

The accumulation of D-2-HG in tumor tissue is a key event in the pathophysiology of IDH-mutant ICC. nih.gov The oncometabolite disrupts the function of multiple α-KG-dependent dioxygenases, leading to significant epigenetic alterations that are thought to drive the tumorigenic process. mdpi.com High intracellular levels of 2-HG have been shown to be sufficient to promote tumor-like effects, including enhanced proliferation and impaired cellular differentiation. nih.gov

The diffusible nature of 2-HG allows it to pass from tumor cells into the bloodstream. nih.gov Consequently, patients with IDH-mutant ICC have significantly elevated levels of circulating 2-HG compared to patients with IDH-wild-type tumors. nih.govasco.orgaacrjournals.org Studies have demonstrated that serum 2-HG levels can serve as a sensitive and specific surrogate biomarker for detecting IDH1/2 mutations in ICC patients. nih.govaacrjournals.orgnih.gov Furthermore, the level of circulating 2-HG has been found to correlate directly with tumor burden, suggesting its potential utility in monitoring disease status. nih.gov Specifically, the ratio of the R-enantiomer (D-2-HG) to the S-enantiomer (L-2-HG) in the serum is a particularly robust biomarker for identifying IDH-mutant status in ICC. asco.orgaacrjournals.org

Table 2: Research Findings on 2-Hydroxyglutarate in Intrahepatic Cholangiocarcinoma

| Finding | Description | References |

|---|---|---|

| IDH Mutation Prevalence | IDH1 or IDH2 mutations are found in approximately 10-25% of ICC cases. | mdpi.comnih.govasco.org |

| Oncometabolite Production | Mutant IDH1/2 enzymes gain a neomorphic function, converting α-ketoglutarate to D-2-HG. | mdpi.comnih.gov |

| Oncogenic Mechanism | D-2-HG accumulation disrupts α-KG-dependent dioxygenases, leading to epigenetic changes that impair differentiation and promote proliferation. | mdpi.comnih.gov |

| Biomarker Potential | Circulating 2-HG levels are significantly elevated in patients with IDH-mutant ICC. | nih.govasco.org |

| Clinical Utility | Serum 2-HG, particularly the ratio of D-2-HG to L-2-HG, serves as a sensitive and specific biomarker for mutation status and correlates with tumor burden. | nih.govaacrjournals.orgnih.gov |

Angioimmunoblastic T-cell Lymphoma (AITL)

Angioimmunoblastic T-cell lymphoma (AITL) is an aggressive subtype of peripheral T-cell lymphoma (PTCL). lls.org A defining molecular feature of AITL is the high frequency of mutations in epigenetic-modifying genes. Among these, recurrent mutations in the IDH2 gene are particularly notable, occurring in 20% to 45% of AITL patients. ashpublications.orgnih.govnih.gov A striking feature in AITL is that mutations are almost exclusively found at the R172 residue of IDH2; mutations in IDH1 are not characteristic of this disease. ashpublications.orgnih.gov

The IDH2 R172 mutation confers a new function on the enzyme, causing it to produce the oncometabolite D-2-HG from α-ketoglutarate. ashpublications.orgnih.gov This accumulation of D-2-HG acts as a competitive antagonist of α-KG and inhibits the function of dioxygenases, including the TET family of DNA demethylases. ashpublications.orgnih.govnih.gov The inhibition of TET enzymes by D-2-HG is a critical step in AITL pathogenesis, as it leads to a global DNA hypermethylation profile and aberrant gene regulation. ashpublications.orgnih.gov

Functionally, the expression of mutant IDH2 R172 in T-cells leads to markedly increased levels of D-2-HG, which in turn causes a decrease in 5-hydroxymethylcytosine (a product of TET activity) and an increase in DNA and histone methylation. ashpublications.org These epigenetic alterations result in a distinct gene expression signature, characterized by the downregulation of genes involved in T-cell differentiation. ashpublications.org The IDH2 mutation is often considered a "second hit" in a multi-step process of lymphomagenesis, promoting the clonal expansion of malignant T-follicular helper cells. researchgate.net

Table 3: Research Findings on 2-Hydroxyglutarate in Angioimmunoblastic T-cell Lymphoma

| Finding | Description | References |

|---|---|---|

| IDH Mutation Prevalence | Recurrent mutations in the IDH2 gene are found in 20-45% of AITL cases. | ashpublications.orgnih.govnih.gov |

| Mutation Specificity | Mutations are almost exclusively located at the R172 residue of IDH2. IDH1 mutations are not typical. | ashpublications.org |

| Oncometabolite Production | The IDH2 R172 mutation results in the production and accumulation of D-2-HG. | lls.orgashpublications.orgnih.gov |

| Oncogenic Mechanism | D-2-HG inhibits TET enzymes, leading to DNA hypermethylation and altered gene expression. | ashpublications.orgnih.gov |

| Effect on T-Cells | The epigenetic changes disrupt normal T-cell differentiation and are thought to promote the clonal expansion of malignant cells. | ashpublications.org |

Clear Cell Renal Cell Carcinoma (ccRCC) and L-2-HG

Clear cell renal cell carcinoma (ccRCC), the most common subtype of kidney cancer, presents a unique paradigm in 2-HG metabolism. washington.edu Unlike the cancers described previously, ccRCC is not characterized by mutations in IDH genes. Instead, these tumors exhibit a significant elevation of the L-enantiomer of 2-hydroxyglutarate (L-2-HG). washington.edunih.govresearchgate.net

The accumulation of L-2-HG in ccRCC is primarily due to the reduced expression and activity of the enzyme L-2-hydroxyglutarate dehydrogenase (L2HGDH). nih.govnih.govoncoscience.us L2HGDH is an enzyme of "metabolite repair" that normally converts L-2-HG back to α-ketoglutarate, keeping its levels low. oncoscience.us The L2HGDH gene is located on a chromosomal region (14q) that is frequently lost in ccRCC, leading to its decreased expression. nih.govnih.gov The L-2-HG itself is thought to be produced through the promiscuous, off-target activity of other metabolic enzymes like malate (B86768) dehydrogenase (MDH). oncoscience.us

L-2-HG is considered a potent oncometabolite. washington.edunih.gov Both in vitro and cell-free studies have shown that L-2-HG is an even more powerful inhibitor of α-KG-dependent dioxygenases, including TET enzymes, than its D-enantiomer. nih.gov The elevated L-2-HG in ccRCC tumors leads to significant inhibition of TET activity, resulting in reduced levels of 5-hydroxymethylcytosine (5hmC) in the tumor's genomic DNA. nih.govnih.gov This epigenetic alteration, along with changes in histone methylation, promotes malignant phenotypes. nih.govnih.gov Re-introducing L2HGDH into renal cancer cells lowers L-2-HG levels, restores 5hmC, and suppresses tumor-promoting characteristics in vitro, establishing L-2-HG as a key driver in ccRCC oncogenesis. nih.govnih.gov Recent work has also shown that L-2-HG remodels amino acid metabolism, creating a dependency on exogenous serine for tumor growth. jci.org

Table 4: Research Findings on L-2-Hydroxyglutarate in Clear Cell Renal Cell Carcinoma

| Finding | Description | References |

|---|---|---|

| Oncometabolite | ccRCC is characterized by elevated levels of L-2-hydroxyglutarate (L-2-HG), not D-2-HG. | washington.edunih.govresearchgate.net |

| Mechanism of Accumulation | L-2-HG accumulates due to reduced expression of the degrading enzyme, L-2-hydroxyglutarate dehydrogenase (L2HGDH), often due to chromosomal loss. | nih.govnih.govnih.gov |

| Oncogenic Mechanism | L-2-HG is a potent competitive inhibitor of α-KG-dependent dioxygenases, particularly TET enzymes. | nih.govnih.gov |

| Epigenetic Impact | Inhibition of TET enzymes by L-2-HG leads to reduced levels of 5-hydroxymethylcytosine (5hmC) and altered histone methylation. | nih.govnih.gov |

| Functional Consequences | L-2-HG promotes tumor phenotypes and creates metabolic vulnerabilities, such as a reliance on serine. | nih.govjci.org |

Other Cancers with Sporadic or Infrequent IDH Mutations

While most prevalent in glioma, AML, chondrosarcoma, ICC, and AITL, mutations in IDH1 and IDH2 have also been identified, albeit at much lower frequencies, in a variety of other solid tumors. researchgate.netresearchgate.net The general oncogenic mechanism is conserved in these cases: the mutant IDH enzyme gains the ability to produce the oncometabolite D-2-HG, which then drives epigenetic and metabolic reprogramming. nih.govnumberanalytics.commdpi.com

Cancers with sporadic or infrequent IDH mutations include:

Melanoma: Rare IDH1 mutations have been identified in melanoma, a cancer that shares some genetic features with IDH-mutant gliomas, such as frequent TP53 mutations. duke.edumdpi.com

Prostate Cancer: IDH1 mutations are rare in prostate adenocarcinoma. researchgate.netnih.gov Some evidence suggests an association between these mutations and specific histological features like psammomatous calcifications. nih.gov

Colorectal Cancer: IDH1 mutations are found in a small subset (around 0.9%) of colorectal cancers, often co-occurring with BRAF V600E mutations. mdpi.com Interestingly, some colorectal cancers exhibit elevated D-2-HG levels even without IDH mutations, which has been associated with a higher frequency of metastasis. mdpi.com

Hepatocellular Carcinoma (HCC): While IDH mutations are rare, decreased expression of wild-type IDH2 has been observed in HCC and may promote metastasis. mdpi.com

Other Malignancies: IDH mutations have also been reported sporadically in non-small cell lung carcinoma (NSCLC), sinonasal undifferentiated carcinomas (SNUCs), papillary thyroid carcinoma, and a rare breast cancer subtype known as solid papillary carcinoma with reverse polarity. mdpi.comnih.gov

The discovery of these mutations across a broad spectrum of cancers, even if infrequent, highlights the fundamental role of the D-2-HG-mediated oncogenic pathway in human malignancy. duke.edu

Table 5: 2-Hydroxyglutarate in Cancers with Sporadic IDH Mutations

| Cancer Type | Key Findings | References |

|---|---|---|

| Melanoma | Rare IDH1 mutations have been reported. | duke.edumdpi.com |

| Prostate Cancer | Infrequent IDH1 mutations are described; may be linked to specific histologic features. | researchgate.netnih.gov |

| Colorectal Cancer | Low frequency of IDH1 mutations, sometimes co-occurring with BRAF mutations. Elevated D-2-HG can occur without IDH mutation and is linked to metastasis. | mdpi.commdpi.com |

| Hepatocellular Carcinoma | IDH mutations are rare, but low IDH2 expression may be involved in progression. | mdpi.com |

| Various Solid Tumors | Sporadic mutations are found in NSCLC, SNUCs, and some thyroid and breast cancers, acting through the canonical D-2-HG pathway. | mdpi.comnih.gov |

2 Hydroxyglutarate in Inborn Errors of Metabolism

2-Hydroxyglutaric Acidurias (2-HGA)

The 2-hydroxyglutaric acidurias are a trio of organic acidurias that lead to neurological impairment in young children. nih.gov The three major types are D-2-hydroxyglutaric aciduria (D-2-HGA), L-2-hydroxyglutaric aciduria (L-2-HGA), and combined D,L-2-hydroxyglutaric aciduria (D,L-2-HGA). nih.govmedlineplus.gov Each type is linked to specific genetic mutations that disrupt the metabolic pathways of 2-hydroxyglutarate. medlineplus.gov

D-2-HGA is characterized by the accumulation of D-2-hydroxyglutarate in urine, plasma, and cerebrospinal fluid. orpha.net The primary clinical features include delayed development, seizures, weak muscle tone (hypotonia), and abnormalities in the cerebrum, the part of the brain controlling functions like movement, speech, and memory. medlineplus.gov Two distinct subtypes, Type I and Type II, have been identified based on their genetic cause and inheritance patterns. nih.govmedlineplus.gov

D-2-HGA Type I is an autosomal recessive disorder caused by mutations in the D2HGDH gene. nih.govmedlineplus.gov This gene provides the instructions for making D-2-hydroxyglutarate dehydrogenase, a mitochondrial enzyme responsible for breaking down D-2-hydroxyglutarate. nih.govmedlineplus.gov A deficiency in this enzyme leads to the accumulation of D-2-HG. medlineplus.gov The clinical course for Type I is generally considered less severe than that of Type II. orpha.net While symptoms include developmental delay and hypotonia, features like cardiomyopathy are typically absent. nih.govorpha.net

D-2-HGA Type II results from heterozygous, gain-of-function mutations in the IDH2 gene, which encodes the mitochondrial enzyme isocitrate dehydrogenase 2. nih.govmedlineplus.gov These mutations are typically new (de novo) and confer a novel, abnormal function upon the enzyme, causing it to convert alpha-ketoglutarate (B1197944) into D-2-hydroxyglutarate. medlineplus.govmybiosource.com Because one altered copy of the gene is sufficient to cause the disorder, it is considered an autosomal dominant condition. medlineplus.govmybiosource.com Type II often presents earlier and with more severe health problems than Type I, and may be associated with a weakened and enlarged heart (cardiomyopathy). medlineplus.govorpha.net

L-2-hydroxyglutaric aciduria (L-2-HGA) is a rare, inherited metabolic disorder caused by mutations in the L2HGDH gene. alextlc.orgnih.gov This condition is inherited in an autosomal recessive manner. nih.govmetabolicsupportuk.org The L2HGDH gene codes for the enzyme L-2-hydroxyglutarate dehydrogenase, which is located in the mitochondria and is responsible for breaking down L-2-hydroxyglutaric acid. alextlc.orgmetabolicsupportuk.org Mutations in this gene lead to a deficiency of the enzyme, causing L-2-hydroxyglutaric acid to accumulate in the body, particularly in the brain. alextlc.org Symptoms typically emerge in infancy or early childhood and include developmental delay, seizures, speech difficulties, and movement problems. nih.govmedicoverhospitals.in A progressive neurological deterioration is characteristic of the disease. alextlc.org

Combined D,L-2-HGA is a severe neurometabolic disorder where both D- and L-enantiomers of 2-hydroxyglutarate accumulate, although D-2-HG is predominant. nih.govresearchgate.net This condition is caused by recessive mutations in the SLC25A1 gene. nih.gov This gene encodes the mitochondrial citrate (B86180) carrier (CIC), which is responsible for transporting citrate and isocitrate from the mitochondria to the cytosol in exchange for malate (B86768). nih.govresearchgate.net The impaired function of this carrier is the underlying cause of the disease. researchgate.net Clinically, it is characterized by severe symptoms appearing in early infancy, including intractable seizures, profound neurodevelopmental dysfunction, muscular hypotonia, and respiratory problems. medlineplus.govnih.gov Affected infants typically survive only into early childhood. medlineplus.govuchicago.edu

Table 1: Summary of 2-Hydroxyglutaric Aciduria Types

| Disorder Type | Gene | Affected Protein | Inheritance | Key Characteristics |

|---|---|---|---|---|

| D-2-HGA Type I | D2HGDH nih.govmedlineplus.gov | D-2-hydroxyglutarate dehydrogenase nih.gov | Autosomal Recessive medlineplus.gov | Accumulation of D-2-HG; generally less severe course; cardiomyopathy is not a feature. nih.govorpha.net |

| D-2-HGA Type II | IDH2 nih.govmedlineplus.gov | Isocitrate dehydrogenase 2 (gain-of-function) nih.govmybiosource.com | Autosomal Dominant (typically de novo) medlineplus.gov | Accumulation of D-2-HG; more severe course, earlier onset; may include cardiomyopathy. medlineplus.govorpha.net |

| L-2-HGA | L2HGDH alextlc.orgnih.gov | L-2-hydroxyglutarate dehydrogenase alextlc.org | Autosomal Recessive nih.gov | Accumulation of L-2-HG; progressive neurological deterioration; affects cerebellum. medlineplus.govalextlc.org |

| Combined D/L-2-HGA | SLC25A1 medlineplus.govnih.gov | Mitochondrial Citrate Carrier nih.govresearchgate.net | Autosomal Recessive nih.gov | Accumulation of both D- and L-2-HG; severe neonatal onset; often lethal in early childhood. nih.govuchicago.edu |

D-2-Hydroxyglutaric Aciduria (D-2-HGA)

Neurometabolic Manifestations and Neurological Implications

The accumulation of 2-hydroxyglutarate, whether the D- or L-enantiomer, is toxic to brain cells, leading to a range of severe neurological symptoms. medlineplus.gov While the clinical picture varies between the different types of 2-HGA, they share common features of progressive brain damage. medlineplus.govalextlc.org

Common neurometabolic manifestations across the 2-HGAs include:

Developmental Delay and Intellectual Disability : This is a cardinal feature in all forms of 2-HGA, ranging from moderate to severe. medlineplus.govorpha.netalextlc.orgnih.gov In D/L-2-HGA, there is often a complete lack of developmental progress. uchicago.edu

Seizures : Epilepsy is a frequent symptom, particularly in D-2-HGA and L-2-HGA. medlineplus.gov In the combined form, infants suffer from severe, often intractable seizures. nih.govresearchgate.net

Hypotonia : Weak muscle tone is a common finding, especially in D-2-HGA and the severe neonatal presentation of combined D/L-2-HGA. medlineplus.govorpha.net

Movement Disorders : L-2-HGA particularly affects the cerebellum, leading to problems with balance and coordination (ataxia). medlineplus.govnih.gov Extrapyramidal symptoms have also been reported. orpha.net

Macrocephaly : An unusually large head is a feature often seen in patients with L-2-HGA. medlineplus.govnih.gov

Magnetic Resonance Imaging (MRI) reveals characteristic patterns of brain abnormalities that can aid in diagnosis. In L-2-HGA, there is typically subcortical leukoencephalopathy (abnormalities of the white matter), cerebellar atrophy, and signal changes in specific deep brain structures like the putamen and dentate nuclei. orpha.netnih.gov MRI findings in D-2-HGA can include delayed cerebral maturation, subependymal cysts, and enlarged ventricles. orpha.netuchicago.edu The combined D/L-2-HGA form is associated with severe brain abnormalities such as delayed gyration and myelination. uchicago.edu Furthermore, an increased incidence of brain tumors has been reported in patients with L-2-HGA, suggesting that the long-term accumulation of L-2-HG may contribute to neoplastic transformation. orpha.net

Table 2: Common Neurological Manifestations in 2-HGA

| Manifestation | D-2-HGA | L-2-HGA | Combined D/L-2-HGA |

|---|---|---|---|

| Developmental Delay | Yes medlineplus.govorpha.net | Yes medlineplus.gov | Severe / Absent Progress uchicago.edu |

| Seizures | Yes medlineplus.govorpha.net | Yes medlineplus.gov | Severe / Intractable nih.gov |

| Hypotonia | Yes medlineplus.govorpha.net | Yes (early stages) orpha.net | Severe nih.gov |

| Ataxia / Movement Disorder | Yes (involuntary movements) orpha.net | Yes (cerebellar ataxia) medlineplus.govuchicago.edu | Not a primary feature |

| Macrocephaly | Yes (in some patients) uchicago.edu | Yes medlineplus.gov | Not a primary feature |

| Characteristic MRI Findings | Delayed maturation, subependymal cysts orpha.net | Subcortical leukoencephalopathy, cerebellar atrophy orpha.netnih.gov | Delayed gyration/myelination, enlarged ventricles uchicago.edu |

Developmental Delay and Psychomotor Delays

A hallmark feature across the different forms of 2-hydroxyglutaric aciduria is a significant delay in developmental milestones. medlineplus.govnih.gov Patients often present with psychomotor retardation, where both mental and physical development are impaired. oup.comnih.gov In D-2-hydroxyglutaric aciduria (D-2-HGA), developmental delay is a primary characteristic. medlineplus.gov The severity can range from mild, with speech delay being the main finding in some cases, to severe, with a complete lack of developmental progress, particularly in the combined D,L-2-HGA form. oup.comwikipedia.org

L-2-hydroxyglutaric aciduria (L-2-HGA) also consistently presents with developmental delay, typically becoming apparent in infancy or early childhood. nih.gov This delay affects various domains, including speech and motor skills. metabolicsupportuk.org The progressive nature of L-2-HGA often leads to severe disability by early adulthood. medlineplus.gov

Epilepsy and Seizures

Epilepsy and seizures are common and often severe neurological manifestations in individuals with 2-hydroxyglutaric acidurias. medlineplus.govnih.govnih.gov In D-2-HGA, seizures are a major feature, contributing significantly to the neurological burden of the disease. medlineplus.govgenome.jp The combined D,L-2-HGA form is characterized by severe, early-onset epileptic encephalopathy. wikipedia.org